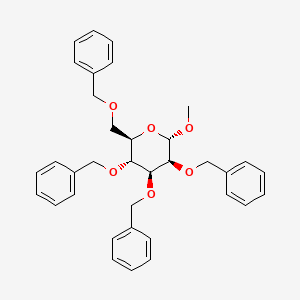

2,3,4,6-Tetra-O-bencil-α-D-manopiranósido de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside is a complex carbohydrate derivative with the molecular formula C35H38O6. This compound is characterized by the presence of benzyl groups attached to the mannopyranoside structure, which enhances its stability and reactivity in various chemical processes .

Aplicaciones Científicas De Investigación

Glycosylation Reactions

One of the primary applications of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside is in glycosylation reactions. This compound serves as a glycosyl donor due to its ability to participate in regioselective and stereoselective glycosylation processes.

- Regioselectivity : Research has demonstrated that this compound can be employed in regioselective glycosylation to produce specific glycosidic linkages. For instance, studies have shown that using silver perchlorate as an activator allows for the formation of both cis and trans mannopyranosides from mannopyranosyl dimethylphosphinothioates with good yields .

- Synthesis of Glycoproteins : Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside has been utilized in synthesizing derivatives of α-mannopyranosides that are essential components of glycoproteins. This application highlights its significance in biochemical research and the development of therapeutic agents .

Synthesis of Complex Carbohydrates

The compound is also valuable in the synthesis of complex carbohydrates. Its structure allows for various modifications that can lead to the formation of diverse carbohydrate structures.

- Building Block for Natural Products : Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside has been used as a precursor in the synthesis of biologically active compounds. For example, it has been incorporated into synthetic routes leading to marine metabolites and other natural products .

- Versatile Synthetic Intermediates : The compound can be transformed into other sugar derivatives through various chemical reactions such as acetylation and benzoylation. These transformations enable researchers to create a library of sugar derivatives for further study and application .

Analytical Applications

In addition to its synthetic applications, Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside is also used in analytical chemistry.

- Spectrophotometric Methods : The compound has been involved in developing spectrophotometric methods for analyzing carbohydrate structures. These methods are crucial for determining the concentration and purity of carbohydrate samples in various research settings .

Case Study 1: Synthesis of Glycoprotein Precursors

In a study focusing on glycoprotein synthesis, researchers utilized Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside to create α-mannopyranosides linked to GlcNAc units. The resultant compounds were analyzed for their biological activity and potential therapeutic applications.

Case Study 2: Regioselective Glycosylation

Another investigation involved using this compound in regioselective glycosylation reactions mediated by dibutyltin oxide. The study reported high selectivity and yield for the desired disaccharides formed from unprotected hexopyranosides .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside is typically synthesized from methyl α-D-mannopyranoside through a series of benzylation reactions. The process involves the protection of hydroxyl groups with benzyl groups using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete benzylation.

Industrial Production Methods

In an industrial setting, the production of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification of the final product is achieved through crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl groups, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, in solvents like dichloromethane (DCM) or water.

Reduction: LiAlH4, NaBH4, in solvents like ether or ethanol.

Substitution: Various nucleophiles like halides, amines, or thiols in the presence of catalysts or under basic conditions.

Major Products Formed

The major products formed from these reactions include benzyl-substituted derivatives, alcohols, aldehydes, and carboxylic acids, depending on the reaction conditions and reagents used .

Mecanismo De Acción

The mechanism of action of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl groups enhance its binding affinity and stability, facilitating its role in glycosylation reactions and other biochemical processes. The compound’s effects are mediated through pathways involving carbohydrate recognition and modification .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside

- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

- 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone

Uniqueness

Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside is unique due to its specific mannopyranoside structure, which distinguishes it from similar glucopyranoside derivatives. This structural difference influences its reactivity and interaction with biological molecules, making it a valuable compound for specialized applications in research and industry .

Actividad Biológica

Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside is a synthetic sugar compound that serves as a model for studying the biological activities of mannose derivatives. Its structural modifications allow researchers to explore various biological interactions and mechanisms, particularly in the context of glycan-binding proteins and lectins.

Chemical Characteristics

- Molecular Formula : C₃₄H₃₆O₆

- Molecular Weight : 540.66 g/mol

- Appearance : White to almost white powder or crystal

- Melting Point : 146.0 to 153.0 °C

- Purity : Minimum 97.0% (HPLC)

Biological Activity Overview

Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside exhibits a range of biological activities that can be categorized into several key areas:

- Anti-infection Properties :

- Immunological Effects :

- Cell Cycle Regulation :

- Glycan-Binding Lectin Interactions :

Case Studies and Experimental Data

- Synthesis and Stability Studies :

- Lectin Binding Specificity :

- Anti-infective Mechanisms :

Summary Table of Biological Activities

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32-,33+,34+,35+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEBJCKOMVGYKP-VABIIVNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.